6-Chloro-2-iodo-3-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-2-iodo-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, iodine, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and various industrial applications .
Scientific Research Applications
6-Chloro-2-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the development of bioactive compounds.
Medicine: It can be a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of 3-(trifluoromethyl)pyridine. The process typically includes:
Iodination: The subsequent addition of an iodine atom.
The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with suitable solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trifluoromethyl group. These functional groups can interact with molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-2-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to other trifluoromethylpyridine derivatives. This makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
6-chloro-2-iodo-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAHBNHHPOZWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459229 | |
Record name | 6-chloro-2-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518057-64-2 | |
Record name | 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518057-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-2-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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